Diacetyl monoxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7NO2 |
|---|---|
Molecular Weight |
101.10 g/mol |
IUPAC Name |
3-hydroxyiminobutan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3 |
InChI Key |
FSEUPUDHEBLWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C(=O)C |
boiling_point |
365 to 367 °F at 760 mmHg (NTP, 1992) |
melting_point |
171 to 172 °F (NTP, 1992) |
physical_description |
2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992) Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] |
solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992) |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Research
Novel Synthetic Routes to Diacetyl Monoxime
Traditional synthesis of this compound typically involves the reaction of butanone with an appropriate nitrosating agent, such as ethyl nitrite (B80452). However, modern synthetic chemistry emphasizes the development of greener, more efficient methodologies.
Solvent-Free Synthesis Techniques
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are advanced synthetic strategies where three or more reactants combine in a single step to form a product that incorporates structural features from each starting material. This approach is highly valued for its efficiency and ability to rapidly generate molecular complexity. MCRs are typically employed for the synthesis of complex molecules like APIs. The synthesis of a relatively simple molecule like this compound generally proceeds through a two-component pathway (e.g., butanone and a nitrosating agent). Consequently, the application of MCR strategies for the specific synthesis of this compound has not been described in the surveyed chemical literature.
Derivatization Reactions for Functional Analogues
This compound is a valuable starting material for the synthesis of various functionalized molecules through reactions targeting its carbonyl and oxime groups.
Synthesis of Hydrazone Oxime Derivatives
Hydrazone oxime derivatives are readily synthesized through the condensation reaction of this compound with various hydrazides or hydrazines. This reaction typically involves refluxing the reactants in an appropriate solvent, often with a catalytic amount of acid. For example, the condensation of malonohydrazide with this compound in the presence of glacial acetic acid yields an oxime-hydrazone ligand. Similarly, reacting this compound with substituted benzoylhydrazides, such as 4-hydroxybenzoyl hydrazide and 4-nitrobenzoylhydrazide, produces diacetylmonoxime-4-hydroxybenzoylhydrazone and diacetylmonoxime-4-nitrobenzoylhydrazone, respectively. These derivatives are often used as ligands for the synthesis of metal complexes.
Table 1: Synthesis of Hydrazone Oxime Derivatives from this compound
| Hydrazide/Hydrazine (B178648) Reactant | Resulting Hydrazone Oxime Derivative | Reaction Conditions |
|---|---|---|
| Malonohydrazide | Oxime hydrazone ligand (H4MDO) | Reflux in ethanol (B145695) with glacial acetic acid for 2-4 hours |
| 4-Hydroxybenzoyl hydrazide | Diacetylmonoxime-4-hydroxybenzoylhydrazone | Reaction with this compound |
| 4-Nitrobenzoylhydrazide | Diacetylmonoxime-4-nitrobenzoylhydrazone | Reaction with this compound |
Formation of Halogenated Glyoximes via this compound
This compound can be converted into halogenated glyoximes, which are of interest for their potential applications, including their ability to chelate metal ions. The synthesis of bromodimethylglyoxime is achieved through a two-step process. First, this compound is brominated to form bromodimethylglyoxalmonoxime. This reaction is typically performed by dissolving this compound in a solvent like methanol, cooling it to 0°C, and then adding liquid bromine. In the second step, the resulting bromomonoxime is reacted with hydroxylammonium chloride to convert the remaining ketone group into a second oxime group, yielding the final bromodimethylglyoxime product.
Table 2: Synthesis of Bromodimethylglyoxime
| Step | Reactants | Product | Key Conditions |
|---|---|---|---|
| 1. Bromination | This compound, Bromine | Bromodimethylglyoxalmonoxime | Methanol as solvent, cooled to 0°C |
Schiff Base Synthesis from this compound
Schiff bases are synthesized via the condensation of a carbonyl compound with a primary amine. This compound's ketone group readily undergoes this reaction with various amines to form Schiff base oximes. These compounds are significant as ligands in coordination chemistry. For instance, refluxing an ethanolic solution of this compound with thiourea (B124793) yields the Schiff base 1-((2E,3E)-3-(hydroxyimino)butan-2-ylidene)thiourea. Another example is the reaction with o-phenylenediamine to produce (2E, 3E)-3-((2-aminophenyl)imino)butan-2-one oxime. These Schiff base ligands can then be used to synthesize a variety of transition metal complexes with different coordination geometries.
Table 3: Schiff Base Synthesis from this compound
| Amine Reactant | Resulting Schiff Base | Reaction Conditions |
|---|---|---|
| Thiourea | 1-((2E,3E)-3-(hydroxyimino)butan-2-ylidene)thiourea | Refluxing in ethanol for three hours |
| o-Phenylenediamine | (2E, 3E)-3-((2-aminophenyl)imino)butan-2-one oxime | Not specified |
Mechanistic Insights into this compound Synthesis and Derivatization
The synthesis and derivatization of this compound are governed by fundamental reaction mechanisms common in organic chemistry, including oxime group exchange, nucleophilic attack and condensation, and deoximation. Understanding these pathways is crucial for controlling reaction outcomes and designing novel synthetic routes.
Mechanisms of Oxime Group Exchange
Oxime group exchange, also known as oxime metathesis, is a dynamic covalent reaction that involves the interchange of the components of an oxime. This process is particularly relevant for the derivatization of this compound and for its application in dynamic chemical systems. The reaction typically requires acid catalysis to proceed efficiently.
The proposed mechanism for acid-catalyzed oxime metathesis proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the oxime oxygen by a strong acid catalyst, which enhances the electrophilicity of the imine carbon. This is followed by the attack of a second oxime molecule, leading to the formation of a key 4-membered cyclic intermediate. rsc.orgresearchgate.net This intermediate is unstable and fragments to release a new oxime and a protonated oxime, which can then be deprotonated to complete the catalytic cycle. The entire process is reversible, allowing for the exchange of oxime partners under specific conditions. rsc.org
Computational studies support the presence of this 4-membered cyclic intermediate and highlight the critical role of the acid catalyst in lowering the activation energy of the reaction. rsc.orgresearchgate.net Without the catalyst, the energy barrier for the exchange is significantly higher. The kinetics of the exchange can be influenced by the electronic properties of substituents on the aromatic rings of the oxime ethers involved. rsc.org
Table 1: Key Aspects of Acid-Catalyzed Oxime Metathesis
| Feature | Description | Reference |
| Reaction Type | Dynamic Covalent Chemistry (DCC) | rsc.org |
| Catalyst | Strong acids (e.g., p-Toluenesulfonic acid, p-TSA) | rsc.org |
| Key Intermediate | 4-membered cyclic intermediate | rsc.orgresearchgate.net |
| Driving Force | Equilibrium-controlled process | rsc.org |
| Influencing Factors | Acid concentration, electronic effects of substituents | rsc.org |
Nucleophilic Attack and Condensation Mechanisms
The primary synthesis of this compound from butane-2,3-dione (diacetyl) and hydroxylamine (B1172632) is a classic example of nucleophilic addition to a carbonyl group, followed by an elimination (condensation) step. masterorganicchemistry.comdoubtnut.comwikipedia.org
The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the electrophilic carbonyl carbons of diacetyl. masterorganicchemistry.comic.ac.uk The nitrogen atom is the more potent nucleophile compared to the oxygen atom due to its lower electronegativity and the alpha effect, where the adjacent oxygen's lone pairs enhance the nucleophilicity of the nitrogen. ic.ac.uk This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate, often called a carbinolamine. masterorganicchemistry.comic.ac.uk
This compound itself can participate in further condensation reactions. For instance, in the presence of a strong acid, it can hydrolyze back to diacetyl, which then condenses with urea (B33335) to form a colored diazine product. plos.org This reaction is the basis for the colorimetric quantification of urea. plos.orgwikipedia.org
Table 2: Steps in the Synthesis of this compound
| Step | Description | Key Species |
| 1. Nucleophilic Attack | The nitrogen of hydroxylamine attacks a carbonyl carbon of diacetyl. | Hydroxylamine, Diacetyl |
| 2. Intermediate Formation | A tetrahedral intermediate (carbinolamine) is formed. | Tetrahedral Intermediate |
| 3. Proton Transfer | Protons are transferred to form a good leaving group (-OH2+). | Protonated Intermediate |
| 4. Elimination | A water molecule is eliminated, forming the C=N double bond. | This compound |
Deoximation Pathways and Intermediates
Deoximation is the process of converting an oxime back into its corresponding carbonyl compound. This reaction is essential for using oximes as protecting groups for aldehydes and ketones in organic synthesis. rhhz.netresearchgate.net For this compound, this involves regenerating butane-2,3-dione. Various methods, including hydrolytic, oxidative, and reductive pathways, have been developed for this transformation. mdpi.com
Hydrolytic Deoximation: Direct hydrolysis of oximes typically requires harsh acidic conditions. mdpi.com The mechanism involves the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the imine carbon. This leads to an intermediate similar to the one formed during oxime synthesis, which then collapses to release hydroxylamine and the parent carbonyl compound. A significant drawback of this method is the potential for the Beckmann rearrangement to occur as a competing side reaction under strong acid conditions. wikipedia.orgmdpi.com
Oxidative Deoximation: This pathway involves the use of oxidizing agents. In some photocatalytic, metal-free systems, the reaction is an autocatalytic process where the ketone product itself catalyzes the reaction. rsc.orgrsc.org The mechanism is believed to proceed via a free radical pathway where oxygen acts as the crucial oxidant. rsc.org Other oxidative methods may involve intermediates where the oxime is attacked by an electrophilic species generated from the oxidant.
Reductive Deoximation: Certain metal-based reagents, such as a combination of tin(II) chloride (SnCl₂) and titanium(III) chloride (TiCl₃), can mediate deoximation under mild, aqueous conditions. mdpi.com While the precise mechanism can be complex, it is proposed that these low-valent metal species act as reducing agents. The reaction may involve the formation of an intermediate iminyl radical or an N-O bond cleavage facilitated by the metal ions, which is then followed by hydrolysis to yield the ketone. rhhz.net
A proposed mechanism for the acid-catalyzed deoximation of this compound involves the initial protonation of the oxime, followed by the formation of an intermediate that subsequently hydrolyzes to yield diacetyl and hydroxylamine. researchgate.net
Table 3: Comparison of Deoximation Methods
| Method | Typical Reagents/Conditions | Mechanistic Feature | Potential Intermediates |
| Hydrolytic | Strong acids (e.g., HCl, H₂SO₄) | Acid-catalyzed hydrolysis | Protonated oxime, carbinolamine-like species |
| Oxidative | Visible light/O₂, NaNO₂ | Autocatalytic free radical pathway | Iminoxyl radicals |
| Reductive | SnCl₂/TiCl₃ in aqueous solvent | Metal-mediated reduction | Iminyl radicals, organometallic complexes |
Coordination Chemistry and Metal Complexation Studies
Structural Characterization of Diacetyl Monoxime Metal Complexes
The precise three-dimensional arrangement of atoms and the nature of the bonding within this compound metal complexes are elucidated through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
Single-Crystal X-ray Diffraction Studies
For instance, the crystal structures of a this compound isobutyrohydrazone ligand and its palladium(II) complex have been determined, offering precise insights into the coordination environment of the palladium ion. researchgate.net Similarly, X-ray crystallography has been employed to characterize nickel(II) and zinc(II) complexes of aroyl hydrazones derived from this compound. researchgate.net These studies have shown that the tridentate ligand typically coordinates to the metal center through the amidate-oxygen, imine-nitrogen, and oxime- or oximate-nitrogen atoms, forming fused 5,5-membered chelate rings. researchgate.net However, in some vanadium(V) complexes, a different coordination mode involving amidate-oxygen, imine-nitrogen, and oximate-oxygen donors leads to the formation of fused 5,6-membered chelate rings. researchgate.net
The structural analysis of copper(II) complexes with a 1′-phthalazinyl hydrazone derivative of this compound has also been accomplished using X-ray absorption spectroscopy, a technique that provides information on the local atomic structure. dntb.gov.ua Furthermore, the crystal structure of a zinc(II) chloride complex with diacetyldihydrazone, [Zn(ddh)Cl₂], has been determined, aiding in the proposition of coordination modes for polyazine ligands around metal centers. core.ac.ukdcu.ie
Table 1: Selected Crystallographic Data for this compound Metal Complexes
| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Coordination Geometry | Reference |
| [Pd(damoibH)₂] | - | - | - | Square Planar | researchgate.net |
| [Ni(HL)₂]·2DMF | - | - | - | - | researchgate.net |
| [Zn(HL)₂] | - | - | - | - | researchgate.net |
| [Zn(ddh)Cl₂] | - | - | - | - | core.ac.ukdcu.ie |
Note: Specific crystallographic data such as space group and detailed bond lengths are often found within the full research articles and may not always be present in abstracts.
Spectroscopic Characterization of Metal-Ligand Interactions (FT-IR, UV-Vis, NMR)
Spectroscopic methods are indispensable for probing the interactions between this compound-based ligands and metal ions in complexes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the coordination sites of the ligand. The complexation of this compound derivatives with metal ions typically results in noticeable shifts in the vibrational frequencies of key functional groups. For example, in the FT-IR spectra of metal complexes of this compound isobutyrohydrazone, changes in the vibrational bands corresponding to the C=N (imine), C=O (amide), and N-O (oxime) groups provide evidence of coordination. researchgate.net The participation of the azomethine nitrogen and the enolic oxygen in coordination has been suggested for various transition metal complexes of aroylhydrazonemonoximes. researchgate.net
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes and can help in deducing the geometry of the coordination sphere. The electronic spectra of this compound complexes typically show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions. For instance, the electronic spectra of Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes with aroylhydrazonemonoximes have been used to propose six-coordinated structures. researchgate.net Similarly, UV-Vis spectra have been utilized to suggest octahedral structures for Mn(II) and Cu(II) complexes and a square planar structure for a Ni(II) complex with a Schiff base derived from diacetylmonoxime. ljmr.ly
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. The chemical shifts of protons and carbons in the ligand are sensitive to coordination with a metal ion. For example, in the ¹H NMR spectrum of a palladium(II) complex with this compound isobutyrohydrazone, changes in the chemical shifts of the ligand's protons upon complexation confirm the coordination. researchgate.net Similarly, ¹H and ¹³C NMR have been used to characterize Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) complexes of aroylhydrazonemonoximes. researchgate.net
Table 2: Key Spectroscopic Data for this compound Metal Complexes
| Complex Type | FT-IR (cm⁻¹) ν(C=N), ν(N-O) | UV-Vis λₘₐₓ (nm) | ¹H NMR (ppm) | Reference |
| Pd(II) complex of this compound isobutyrohydrazone | Shifted upon complexation | - | Shifted upon complexation | researchgate.net |
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) complexes of aroylhydrazonemonoximes | Shifted upon complexation | - | Shifted upon complexation | researchgate.net |
| Mn(II), Ni(II), Cu(II) complexes of a diacetylmonoxime Schiff base | Shifted upon complexation | Suggests octahedral/square planar geometry | - | ljmr.ly |
Note: Specific spectral data are highly dependent on the particular complex and the solvent used.
Theoretical Investigations of Metal-Ligand Bonding
Computational chemistry provides powerful tools to complement experimental findings, offering deeper insights into the nature of metal-ligand bonding, optimized geometries, and electronic structures of this compound complexes.
Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) has emerged as a robust computational method for studying the properties of transition metal complexes. DFT calculations can accurately predict the optimized geometries, vibrational frequencies, and electronic properties of this compound metal complexes.
For instance, DFT calculations at the B3LYP/6-311G++(d,p) and LANL2DZ levels of theory have been used to investigate the geometry optimization and harmonic vibrations of a this compound isobutyrohydrazone ligand and its palladium(II) complex. researchgate.net The calculated vibrational frequencies were found to be in good agreement with the experimental data. researchgate.net DFT has also been employed to prove the proposed tetrahedral structures of Co(II) and Cu(II) complexes of an oxime hydrazone derivative derived from this compound. ijarbs.com Furthermore, DFT calculations have been performed to understand the electronic transitions of ligands and their complexes, with the M062X level of theory and the Def2-TZVP basis set being utilized to obtain geometries and electronic properties. researchgate.net
Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) Analyses
To gain a more profound understanding of the nature and strength of the metal-ligand bonding interactions, Natural Bond Orbital (NBO) and Atoms In Molecules (AIM) analyses are often performed on the DFT-optimized geometries.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical picture of bonding in terms of localized orbitals, revealing donor-acceptor interactions and charge transfer between the ligand and the metal. This analysis has been carried out for a palladium(II) complex of this compound isobutyrohydrazone to investigate the nature and strength of the Pd-ligand bonding interactions. researchgate.net NBO analysis has also been used to interpret electronic transitions by identifying the occupied and virtual orbitals involved. researchgate.net
Atoms In Molecules (AIM) Analysis: The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds. It can distinguish between covalent and ionic interactions based on the properties of the bond critical points (BCPs). AIM analysis has been applied to a palladium(II) complex of this compound isobutyrohydrazone to further probe the metal-ligand interactions. researchgate.net Additionally, a combined NBO and AIM analysis has been used to study the chemical bonding in diacetylplatinum(II) complexes, revealing that Pt–N(pyridine) bonds have higher electron density at the BCPs and are more covalent than Pt–N(hydrazone) bonds. asianpubs.org
Table 3: Theoretical Methods Applied to this compound Complexes
| Theoretical Method | Application | Key Findings | Reference |
| DFT (B3LYP, M062X) | Geometry optimization, vibrational frequencies, electronic transitions | Good agreement with experimental data, confirmation of proposed structures | researchgate.netijarbs.com |
| NBO Analysis | Nature and strength of metal-ligand bonds, interpretation of electronic transitions | Elucidation of donor-acceptor interactions and charge transfer | researchgate.net |
| AIM Analysis | Characterization of chemical bonds (covalent vs. ionic) | Topological analysis of electron density at bond critical points | researchgate.netasianpubs.org |
Advanced Spectroscopic and Computational Investigations
Vibrational Spectroscopy for Conformational and Structural Elucidation
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a powerful tool for probing the molecular structure and conformational landscape of diacetyl monoxime.
Experimental and Scaled Simulated Vibrational Spectra (FT-IR, FT-Raman)
Experimental FT-IR and FT-Raman spectra of this compound have been recorded and analyzed to identify its characteristic vibrational modes. uantwerpen.beresearchgate.netresearchgate.net In a study involving a diacetylmonoxime-N(4)antipyrinylthiosemicarbazone ligand, the infrared spectrum revealed significant bands. arabjchem.org A broad band at 3447 cm⁻¹ was assigned to the hydration of water. arabjchem.org Bands at 3421, 3303, and 3123 cm⁻¹ were attributed to ν(O-H) and ν(N-H) stretching vibrations. arabjchem.org The characteristic ν(C=O) band of the antipyrine (B355649) moiety was observed at 1635 cm⁻¹. arabjchem.org Furthermore, three bands at 1613, 1585, and 1524 cm⁻¹ were assigned to ν(-S-C=N-), ν(C=N) (imine), and ν(-O-N=C-) (oxime) respectively, indicating thione-thiol tautomerism. arabjchem.org This was further supported by a band at 2670 cm⁻¹ corresponding to ν(-SH). arabjchem.org The ν(N-O) bands were observed at 1032 and 960 cm⁻¹, and the ν(C=S) band appeared at 882 cm⁻¹. arabjchem.org
Computational simulations using methods like Density Functional Theory (DFT) with appropriate basis sets are often employed to complement experimental findings. researchgate.net The calculated vibrational frequencies are typically scaled to improve agreement with experimental data, aiding in the precise assignment of vibrational modes.
Table 1: Experimental FT-IR and FT-Raman Vibrational Frequencies of this compound Derivatives
| Functional Group | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Reference |
|---|---|---|---|
| ν(O-H) / Hydration | 3447 | - | arabjchem.org |
| ν(O-H) and ν(N-H) | 3421, 3303, 3123 | - | arabjchem.org |
| ν(C=O) | 1635 | - | arabjchem.org |
| ν(-S-C=N-), ν(C=N), ν(-O-N=C-) | 1613, 1585, 1524 | - | arabjchem.org |
| ν(-SH) | 2670 | - | arabjchem.org |
| ν(N-O) | 1032, 960 | - | arabjchem.org |
Potential Energy Surface Scans for Conformational Preferences
Potential energy surface (PES) scans are computational methods used to explore the conformational space of a molecule by systematically changing specific dihedral angles and calculating the corresponding energy. researchgate.netwipo.intnih.gov For molecules like this compound, PES scans can reveal the relative stabilities of different conformers (e.g., syn and anti isomers) and the energy barriers for their interconversion. researchgate.net These calculations help in understanding the molecule's flexibility and the most probable structures it adopts. For instance, a PES scan for the rotation around a C-N bond can identify local energy minima corresponding to stable conformers and transition states. researchgate.net
Electronic Absorption Spectroscopy and Excited State Dynamics
The electronic properties and behavior of this compound upon excitation with light are investigated through UV-Vis spectroscopy and theoretical methods like Time-Dependent Density Functional Theory (TD-DFT).
UV-Vis Spectroscopy and Electronic Transitions
The UV-Vis spectrum of a this compound derivative in solution has been reported to show absorption bands at 280 nm and 309 nm, which are attributed to π→π* electronic transitions within the ligand. researchgate.net The electronic absorption spectra of molecules are governed by transitions between different electronic energy levels. iajps.comlibretexts.orgresearchgate.net For this compound, these transitions primarily involve the promotion of electrons from non-bonding (n) and π bonding orbitals to π* anti-bonding orbitals.
Table 2: UV-Vis Absorption Data for a this compound Derivative
| Wavelength (nm) | Type of Transition | Reference |
|---|---|---|
| 280 | π→π* | researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) for Excitation and De-excitation Dynamics
TD-DFT is a powerful computational tool for studying the excited states of molecules. cecam.orguc.ptbenasque.orgbenasque.org It allows for the calculation of electronic absorption spectra and provides insights into the nature of the electronic transitions, such as their oscillator strengths and the molecular orbitals involved. researchgate.netacs.orgdcu.ie By simulating the de-excitation pathways, TD-DFT can help elucidate the mechanisms of processes like fluorescence and phosphorescence. For this compound and its derivatives, TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states and describe their character, which may involve a mixture of charge-transfer transitions. acs.org
Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. nih.govresearchgate.netresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹³C NMR spectrum shows characteristic chemical shifts for the ketone and oxime carbons at approximately 198 ppm and 157 ppm, respectively. olemiss.edu The proton NMR spectrum exhibits a signal for the methyl protons at around 2.0 ppm. olemiss.edu In a study of a diacetylmonoxime-N(4)antipyrinylthiosemicarbazone ligand, the ¹H NMR spectrum showed aromatic protons in the range of δ = 7.507–7.279 ppm. arabjchem.org Other resonances for this ligand were found at δ = 3.068 (s, 3H), δ = 2.135 (s, 3H), and δ = 2.034 (s, 6H) ppm, corresponding to the N-CH₃, C-CH₃ of the antipyrine moiety, and N=C-CH₃ of the oxime moiety, respectively. arabjchem.org Theoretical calculations of NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT can be correlated with experimental data to confirm structural assignments. researchgate.net
Table 3: Experimental NMR Chemical Shifts (δ, ppm) for this compound and a Derivative
| Nucleus | This compound | Diacetylmonoxime-N(4)antipyrinylthiosemicarbazone Ligand | Reference |
|---|---|---|---|
| ¹³C (Ketone) | 198 | - | olemiss.edu |
| ¹³C (Oxime) | 157 | - | olemiss.edu |
| ¹H (Methyl) | 2.0 | - | olemiss.edu |
| ¹H (Aromatic) | - | 7.507–7.279 | arabjchem.org |
| ¹H (N-CH₃) | - | 3.068 | arabjchem.org |
| ¹H (C-CH₃ antipyrine) | - | 2.135 | arabjchem.org |
Quantum Chemical Calculations and Molecular Modeling Applications
Quantum chemical calculations and molecular modeling serve as powerful tools for investigating the electronic structure and reactivity of this compound. These computational methods, particularly Density Functional Theory (DFT), provide deep insights into molecular properties that are often challenging to explore through experimental means alone.
Global and local reactivity descriptors are fundamental concepts in conceptual Density Functional Theory (DFT) used to predict and understand the chemical reactivity and stability of a molecule. dergipark.org.tr Global descriptors apply to the molecule as a whole, while local descriptors indicate the reactivity of specific atomic sites. These parameters are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijarbs.com
Key global reactivity descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. A higher chemical potential suggests better donor properties. researchgate.net
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered hard and less reactive. dergipark.org.tr
Global Softness (S): The reciprocal of chemical hardness (S = 1/2η), indicating a molecule's reactivity. Softer molecules are generally more reactive. dergipark.org.tr
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. A higher electrophilicity index points to a better electron-accepting nature. dergipark.org.trresearchgate.net
Computational studies on this compound derivatives and related oxime-hydrazone complexes have utilized DFT methods like B3LYP to calculate these descriptors. ijarbs.comresearchgate.net For instance, in a study of a Pd(II) complex with a ligand derived from this compound isobutyrohydrazone, these descriptors were calculated to understand the structure's reactivity behavior. researchgate.net The HOMO and LUMO energies are crucial for these calculations, where the HOMO acts as an electron donor and the LUMO as an electron acceptor. ijarbs.com Generally, a stable molecular structure is characterized by a large HOMO-LUMO gap and low total energy. researchgate.net
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = -(I+A)/2 | Electron escaping tendency; indicates donor properties. researchgate.net |
| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron configuration; indicates stability. dergipark.org.tr |
| Global Softness (S) | S = 1/2η | Reciprocal of hardness; indicates higher reactivity. dergipark.org.tr |
| Electrophilicity Index (ω) | ω = μ2/2η | Capacity to accept electrons; indicates electrophilic character. researchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. dergipark.org.tr The MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors representing different potential values. dergipark.org.tr
Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. dergipark.org.tr
Blue Regions: Represent areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.
Green Regions: Correspond to areas of neutral or near-zero potential.
For molecules like this compound and its derivatives, MEP maps are generated from optimized molecular geometries using DFT calculations. dergipark.org.trdntb.gov.ua These maps are crucial for understanding intermolecular interactions, particularly hydrogen bonding. dergipark.org.tr In this compound-based Schiff base ligands, MEP analysis can identify the active sites, such as the oxygen atoms of carbonyl groups, which are typically electron-rich (red regions) and thus represent the primary sites for coordination with metal ions. researchgate.net
Nonlinear optical (NLO) materials have applications in technologies like optical switching and signal processing. Computational chemistry plays a vital role in the rational design of new NLO materials by predicting their properties before synthesis. The key parameters for assessing NLO activity are the total dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β₀). dergipark.org.tr
Theoretical investigations into the NLO properties of metal complexes derived from this compound Schiff base ligands have been performed. researchgate.netresearchgate.net For example, studies on tetranuclear Fe(III) complexes with ligands derived from this compound and aromatic acid hydrazides showed that these materials exhibit notable nonlinear optical absorption effects. researchgate.net Z-scan experiments on such complexes have revealed large two-photon absorption (TPA) cross-sections, a key characteristic of promising NLO materials. researchgate.net DFT calculations are employed to determine the electronic properties that give rise to this NLO response. Materials with high hyperpolarizability values, indicating a strong NLO response, are considered good candidates for NLO applications. dergipark.org.tr
| Parameter | Description | Significance in NLO |
|---|---|---|
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges within a molecule. | Contributes to the overall polarity and can influence NLO response. |
| Polarizability (α) | The tendency of a molecule's electron cloud to be distorted by an external electric field. | A prerequisite for NLO activity; represents the linear optical response. |
| First-Order Hyperpolarizability (β₀) | A measure of the second-order, nonlinear response of a molecule to an external electric field. | The primary indicator of a molecule's potential as a second-order NLO material. Higher values are desirable. dergipark.org.tr |
Tautomerism, the interconversion of structural isomers, is a critical aspect of this compound's chemistry. Computational studies, specifically using Density Functional Theory (DFT), have provided a comprehensive understanding of the tautomeric equilibria of this compound in both gas and solution phases. researchgate.netiut.ac.irresearcher.life
A significant comparative study utilized the B3LYP and M06-2X functionals to investigate the various tautomeric forms and the transition states connecting them. researchgate.netmindat.orgexaly.com The research identified several possible tautomers and analyzed their relative stabilities. Findings indicated that the most stable tautomer depends on the environment. In the gas phase, the imine-one (Z) form was found to be the most stable. researchgate.net However, in solution, the imine-ol (Z) form is favored, likely due to more effective hydrogen bonding interactions with the solvent. researchgate.net These computational models allow for the calculation of the energy barriers for interconversion between the different tautomers, providing a complete picture of the dynamic equilibrium. researchgate.net
Mechanistic Elucidation of Reactions Involving Diacetyl Monoxime
Reaction Kinetics and Mechanisms in Chromogenic Analytical Assays
Diacetyl monoxime is a pivotal reagent in various colorimetric assays, most notably for the quantification of urea (B33335) and related compounds in biological and environmental samples. nih.govdntb.gov.uaontosight.ai The underlying principle of these assays is the reaction of this compound with the target analyte under specific conditions to produce a colored compound, or chromophore, whose concentration can be measured spectrophotometrically. ontosight.ai
The reaction for the colorimetric determination of urea is not a direct condensation of urea with this compound itself. Instead, the initial and rate-limiting step involves the hydrolysis of this compound into diacetyl (butane-2,3-dione) and hydroxylamine (B1172632). sci-hub.st This hydrolysis is catalyzed by strong acids and requires heat, typically from a boiling water bath. nih.govplos.org
Following its formation, the diacetyl molecule undergoes a condensation reaction with urea. nih.govplos.org This condensation forms a yellow-colored product, which is a diazine derivative. nih.govplos.orgresearchgate.net The reaction is not entirely specific to urea; other compounds containing a ureido group, such as citrulline, can also react, which may lead to overestimation of urea concentrations in certain contexts. sci-hub.stplos.org
The reaction environment is critical for the success of the assay. A strongly acidic medium, typically a mixture of sulfuric acid and phosphoric acid, serves multiple purposes. nih.govplos.orgjaypeedigital.com The acid catalyzes the initial hydrolysis of this compound to diacetyl, which is essential for the subsequent condensation with urea. sci-hub.st
Catalytic agents are added to enhance the reaction's sensitivity, speed, and stability. nih.govgoogle.com
Thiosemicarbazide (B42300): This compound acts as a stabilizer and color intensifier. nih.govplos.orgresearchgate.net It reacts with the initial diazine product, stabilizing it and contributing to the formation of a more intensely colored final complex. nih.govplos.org
Ferric Ions (Fe³⁺): Typically introduced as ferric chloride, ferric ions also serve to intensify the color of the final chromophore. nih.govresearchgate.netscribd.com The presence of these ions enhances the absorbance of the resulting complex, thereby increasing the sensitivity of the assay. researchgate.net
Phosphoric Acid: While sulfuric acid provides the primary acidic environment, phosphoric acid is often included to stabilize the final chromophore against degradation by light, ensuring more reliable and reproducible measurements. nih.govplos.org
Table 1: Reagents and Their Mechanistic Roles in the this compound-Urea Assay
| Reagent | Chemical Formula/Type | Primary Role(s) in the Reaction Mechanism |
| This compound | C₄H₇NO₂ | Precursor to the reactant; hydrolyzes to form diacetyl. sci-hub.st |
| Urea | CO(NH₂)₂ | Analyte; condenses with diacetyl to form the initial chromophore. nih.govplos.org |
| Sulfuric Acid | H₂SO₄ | Acid catalyst; facilitates the hydrolysis of this compound and the condensation step. nih.govsci-hub.st |
| Phosphoric Acid | H₃PO₄ | Stabilizer; protects the final chromophore from photodegradation. nih.govplos.org |
| Thiosemicarbazide | CH₅N₃S | Color intensifier & Stabilizer; enhances the color and stability of the final product. nih.govplos.orgresearchgate.net |
| Ferric Chloride | FeCl₃ | Co-catalyst & Color intensifier; provides ferric ions (Fe³⁺) to enhance the absorbance of the final complex. nih.govresearchgate.net |
The formation of the measurable chromophore is a multi-step process.
Initial Condensation: In the hot, acidic medium, the in situ generated diacetyl condenses with urea to form a yellow-colored diazine product. nih.govplos.orgresearchgate.net
Stabilization and Color Shift: This initial diazine is relatively unstable and can be sensitive to light, especially when only sulfuric acid is used. nih.govplos.org The addition of thiosemicarbazide stabilizes this intermediate and, in the presence of ferric ions, converts it into a stable, pink-colored complex, identified as 4,5-dimethyl-2H-imidazole-2-one. nih.govplos.orgresearchgate.net This final product exhibits a much stronger absorbance than the initial yellow product. plos.org
Spectrophotometric Measurement: The final pink chromophore has a characteristic maximum absorbance (λmax) in the range of 520 nm to 540 nm, and the intensity of the color at this wavelength is directly proportional to the initial concentration of urea in the sample. nih.govresearchgate.netplos.orgscribd.com The stability of this final complex is enhanced by the presence of phosphoric acid and allows for accurate and repeatable measurements. nih.govplos.org
Deoximation Mechanisms of this compound
Deoximation refers to the removal of the oxime group (=N-OH) from a molecule. For this compound, this process can be initiated under specific conditions, particularly in the presence of acid.
In the presence of an acid catalyst (H⁺), this compound can undergo deoximation. rsc.org Mechanistic studies suggest that this is not a simple hydrolysis but can involve a self-condensation pathway. A proposed mechanism involves the nucleophilic attack by the nitrogen atom of one this compound molecule onto the electrophilic carbonyl carbon of a second, protonated this compound molecule. rsc.orgresearchgate.net This intermolecular reaction can lead to the formation of diacetyl and dimethyl glyoxime (B48743) as deoximated products. rsc.org Research indicates that Brønsted acidity is a key factor in promoting this transformation, as Lewis acids were found to be ineffective in catalyzing this specific deoximation pathway. rsc.org
Mechanistic Studies in Organic Synthesis as an Intermediate
Beyond its analytical applications, this compound serves as a versatile intermediate and starting material in various organic syntheses. Its bifunctional nature, containing both a ketone and an oxime group, allows for diverse reactivity.
Mechanistic studies have explored its role in the synthesis of more complex molecules, including heterocyclic compounds and organophosphorus compounds. For instance, this compound is a key precursor in the synthesis of 1-hydroxyimidazole-3-oxides through acid-catalyzed condensation reactions. rsc.org
Another synthetic application involves its reaction with phosphono hydrazides. nih.gov This reaction is a condensation process that couples the carbonyl group of this compound with the hydrazide moiety through an addition-elimination mechanism, yielding phosphonohydrazido oximes, which are analogues of certain marine toxins. nih.gov Furthermore, this compound can be halogenated, such as through bromination, to produce intermediates like bromodimethylglyoxalmonoxime. olemiss.edu This intermediate is then used in the subsequent synthesis of α-halogenated glyoximes, compounds investigated for their properties as suppressants in electrochemical deposition processes. olemiss.edu
Table 2: Synthetic Applications of this compound as an Intermediate
| Product Class | Co-reactant(s) | Reaction Type / Mechanism | Reference(s) |
| Phosphonohydrazido Oximes | Phosphono hydrazides | Condensation (Addition-Elimination) | nih.gov |
| Halogenated Glyoximes | Bromine, Hydroxylammonium chloride | Bromination, Oximation | olemiss.edu |
| Hydroxy Imidazole (B134444) N-Oxides | Aldehydes, Acid catalyst | Acid-catalyzed condensation | rsc.org |
| Ligand Oligomers | Metal ions (in dilute solution) | Nucleophilic attack, Aminolysis | dcu.ie |
Formation of Heterocyclic Compounds
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds. Its reactivity, stemming from the presence of both a ketone and an oxime functional group, allows for its participation in cyclization reactions to form stable ring structures. One notable application is in the synthesis of 1-hydroxy-imidazole-3-oxides. Research has shown that these compounds can be formed through a reaction involving this compound and an aldehyde oxime, such as para-hydroxy benzaldehyde (B42025) oxime. rsc.org This reaction is effectively promoted by ultrasound activation in the presence of an acid catalyst like hydrogen chloride (HCl). rsc.org The yield of the desired 1-hydroxyimidazole-3-oxide product is influenced by the reaction pathway and the stoichiometry of the reactants. rsc.org For instance, using at least 1.5 to 2 equivalents of this compound was found to be necessary to drive the reaction to completion by consuming all of the aldehyde monoxime formed in the reaction mixture. rsc.org
The mechanism for such transformations can be complex. In the presence of HCl, this compound can undergo deoximation to yield dimethyl glyoxime and diacetyl. rsc.org The formation of the imidazole ring is believed to proceed through several intermediates. nbu.ac.in Generally, the synthesis of the imidazole core from 1,2-dicarbonyl compounds, aldehydes, and an ammonia (B1221849) source is a well-established method in organic chemistry. nbu.ac.in In the context of this compound, it provides the necessary dicarbonyl-like backbone for the construction of the imidazole ring.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| This compound | para-Hydroxy Benzaldehyde Oxime | HCl, Ultrasound | 1-Hydroxy-4,5-dimethyl-2-(4-hydroxyphenyl)-1H-imidazol-3-oxide |
| This compound | m-Nitrobenzaldehyde Monoxime | Heat | Substituted Imidazole |
Condensation Reactions for Substituted Hydrazones
The carbonyl group of this compound readily undergoes condensation reactions with substituted hydrazines to yield a diverse range of substituted hydrazones. dcu.ie These reactions typically involve the nucleophilic attack of the primary amino group of the hydrazine (B178648) derivative on the electrophilic carbonyl carbon of this compound, followed by the elimination of a water molecule. dcu.ie The reaction is often catalyzed by the presence of a weak acid, such as acetic acid, to facilitate the protonation of the carbonyl oxygen, thereby increasing its electrophilicity. dcu.ieijarbs.com
This synthetic route provides access to a wide array of hydrazone derivatives, which are valuable as ligands in coordination chemistry. ijarbs.comcore.ac.uk The specific properties of the resulting hydrazone can be tuned by varying the substituent on the hydrazine moiety. For example, the condensation of this compound with N(4)-antipyrinylthiosemicarbazide and malonohydrazide has been reported to yield the corresponding thiosemicarbazone and oxime hydrazone, respectively. ijarbs.comarabjchem.org Similarly, reactions with benzohydrazide (B10538) and 1-phthalazinehydrazine produce diacetylmonoximebenzoylhydrazone and 1′-phthalazine hydrazone of diacetyl monooxime. researchgate.net These reactions highlight the versatility of this compound as a building block for complex organic molecules.
| This compound | Reacting Hydrazine | Resulting Hydrazone Product |
| ✓ | Malonohydrazide | Oxime hydrazone ligand (H4MDO) ijarbs.com |
| ✓ | N(4)-antipyrinylthiosemicarbazide | Diacetylmonoxime-N(4)antipyrinylthiosemicarbazone (DAMATSC) arabjchem.org |
| ✓ | Benzohydrazide | Diacetylmonoximebenzoylhydrazone researchgate.net |
| ✓ | 1-Phthalazinehydrazine | 1′-Phthalazine hydrazone of diacetyl monooxime researchgate.net |
Electron Transfer Mechanisms in Structurally Related Compounds
The α-dicarbonyl group, present in diacetyl (the parent compound of this compound), is a functional moiety known to participate in electron transfer (ET) processes. scispace.com This capability is fundamental to understanding the chemical behavior of diacetyl and its derivatives in certain environments. The potential for a compound to engage in ET in a biological system is often assessed by its reduction potential. researchgate.netresearchgate.net A reduction potential that is more positive than approximately -0.5 V indicates that electron transfer is energetically feasible in vivo. researchgate.netresearchgate.net
Electrochemical studies have determined the reduction potentials for diacetyl and its imine derivatives, which are structurally analogous to this compound. scispace.com At a pH of 5, diacetyl exhibits a reduction potential of -0.37 V. scispace.com Its diimine derivatives show values in the range of -0.45 V to -0.49 V. scispace.com These values fall within the range where ET reactions are considered possible. scispace.comresearchgate.net The ET process can be catalytic, meaning a small amount of the agent can generate a significant effect through redox cycling. researchgate.net The electron affinity of the α-dicarbonyl structure supports this mechanism, and the resulting radical anion from electron uptake has been elaborated upon in previous studies. researchgate.net This ET capability is a characteristic feature of the α-dicarbonyl class of compounds, which also includes simpler relatives of the well-known vinylogous ET quinone family. researchgate.netresearchgate.net
| Compound | pH | Reduction Potential (V) | Feasibility of in vivo ET |
| Diacetyl | 5 | -0.37 V scispace.com | Possible scispace.comresearchgate.net |
| Diacetyl Diimine Derivative 1 | 5 | -0.45 V scispace.comresearchgate.net | Possible scispace.comresearchgate.net |
| Diacetyl Diimine Derivative 2 | 5 | -0.49 V scispace.com | Possible scispace.com |
Applications in Advanced Analytical Chemistry Methodologies
Spectrophotometric Determination of Urea (B33335) in Non-Clinical Matrices
Development and Optimization of Diacetyl Monoxime-Based Assays
The development of this compound-based assays for urea has been a subject of extensive research, focusing on optimizing reaction conditions to enhance performance. Key parameters that are manipulated include the concentrations of reagents, temperature, reaction time, and the acid medium.
The fundamental reaction involves the hydrolysis of this compound to diacetyl in a heated acidic environment. Diacetyl then condenses with urea to form a yellow-colored diazine derivative. nih.govplos.org The addition of thiosemicarbazide (B42300) and ferric ions stabilizes this product and shifts the color to a more intensely absorbing pink complex, thereby increasing the sensitivity of the assay. nih.govnih.govplos.org
Optimization studies have explored various acid combinations, such as sulfuric and phosphoric acids, to enhance color stability and minimize light sensitivity. nih.govnih.govplos.org Reaction temperatures are typically elevated, often using a boiling water bath, to accelerate the reaction, though kinetic assays at lower temperatures like 37°C have also been developed. nih.govplos.orgnih.gov The stability of the reagents and the final colored product is a critical aspect of assay development, ensuring reproducible results, especially when analyzing a large number of samples. nih.govresearchgate.net
For instance, a protocol using sulfuric acid, phosphoric acid, thiosemicarbazide, and ferric chloride has been shown to yield a stable chromophore with a peak absorbance at 520 nm, demonstrating a linear relationship between absorbance and urea concentration from 0.4 to 5.0 mM. nih.govplos.org The optimization of reagent concentrations and reaction times is crucial for achieving linearity over the desired analytical range. google.com
Enhanced Sensitivity and Selectivity Strategies
Several strategies have been employed to improve the sensitivity and selectivity of this compound-based urea assays. Sensitivity is a measure of the method's ability to detect small concentrations of the analyte, while selectivity refers to its ability to measure the analyte of interest without interference from other components in the sample matrix.
To enhance sensitivity, particularly for trace levels of urea in matrices like seawater, modifications such as using long path length capillary cells (e.g., one meter) in the spectrophotometer have been implemented. researchgate.net This approach significantly increases the absorbance signal for a given concentration, lowering the detection limit. For example, a trace-level method for seawater achieved a detection limit of 1.2 nmol L⁻¹. researchgate.net The addition of sensitizing agents like thiosemicarbazide, which intensifies the color of the final product, is another common strategy to boost sensitivity. nih.govgoogle.com
Selectivity is enhanced by carefully controlling the reaction conditions. The acidic environment of the assay minimizes interference from many compounds. sci-hub.st However, some urea derivatives, like citrulline, can give a positive result. nih.govplos.orgplos.org Fortunately, in many non-clinical samples like wastewater and hydroponic solutions, the concentration of such interfering compounds is negligible compared to urea. nih.govplos.org The use of specific catalysts and stabilizers also contributes to the selectivity of the reaction.
Furthermore, advancements in detection techniques, such as chemiluminescence, have been explored as alternatives to colorimetry to achieve even higher sensitivity and selectivity. sci-hub.st
Interference Studies and Remediation in Complex Samples
The accuracy of the this compound method in complex matrices like seawater, soil extracts, and hydroponic solutions can be affected by interfering substances. plos.orgnih.govgrafiati.comresearchgate.netpublish.csiro.au Therefore, comprehensive interference studies are essential for method validation.
Seawater: The high salt content of seawater can potentially interfere with the colorimetric reaction. However, studies have shown that the this compound method is robust and suitable for urea determination in seawater with 3.5% salinity. researchgate.net The method has been validated for specificity, linearity, and robustness in this matrix. researchgate.net One study identified that certain wetting agents, like Brij-35, used in automated systems can form aggregates in the strongly acidic media, causing interference. This was remediated by substituting it with hexadecyl-trimethyl-ammonium bromide. researchgate.net Nitrite (B80452) has also been identified as a potential interferent, which may require sample pre-treatment for removal in specific applications. researchgate.net
Soil Extracts: The determination of urea in soil extracts is complicated by the presence of urease inhibitors, which makes enzymatic methods less reliable. publish.csiro.au The this compound method offers a viable alternative. However, it has been found to overestimate urea concentrations at micromolar levels in soil solutions due to positive reactions with other uredio compounds. plos.org This interference is less significant when analyzing higher, millimolar concentrations of urea. nih.govplos.org
Hydroponic Solutions: The this compound method has been successfully tested in hydroponic nutrient solutions. A study demonstrated that in a solution containing various essential nutrients for plant growth, the measured urea concentration was accurate, and no significant interferences were observed. nih.govplos.org This indicates the suitability of the method for monitoring urea as a nitrogen source in hydroponic agriculture. nih.govgrafiati.com
Interference from Citrulline: Citrulline, a monosubstituted urea derivative, is a known interferent as it also reacts with this compound. nih.govplos.orgplos.org However, in matrices like wastewater, the concentration of citrulline is typically several orders of magnitude lower than that of urea, making its interference negligible for many applications. nih.govplos.org
| Matrix | Potential Interferences | Remediation Strategies |
| Seawater | High salinity, Nitrite, Wetting agents (Brij-35) | Method validation confirms robustness, Pre-treatment for nitrite removal, Substitution of wetting agent. researchgate.netresearchgate.netresearchgate.net |
| Soil Extracts | Urease inhibitors, Uredio compounds (at low concentrations) | This compound method is a suitable alternative to enzymatic methods. plos.orgpublish.csiro.au |
| Hydroponic Solutions | High concentrations of other nutrients | No significant interferences observed in tested solutions. nih.govplos.org |
| General | Citrulline | Negligible interference in many non-clinical samples due to low concentrations. nih.govplos.orgplos.org |
Integration into Automated Analytical Systems
To handle a large number of samples efficiently, the this compound method has been adapted for automated analytical systems, such as flow-injection analysis (FIA) and segmented-flow analyzers. publish.csiro.ausci-hub.stresearchgate.net Automation offers several advantages, including increased sample throughput, high precision, and reduced manual labor.
Automated systems typically involve the continuous pumping of reagents and samples through a manifold where the reaction occurs in a controlled manner. The colored product then passes through a flow-cell in a spectrophotometer for absorbance measurement. For instance, the method has been successfully implemented on the Alpkem autoanalyzer for the determination of dissolved urea in seawater. researchgate.net This particular system was designed to be linear for urea concentrations up to 100 µM and could analyze 25 samples per hour. researchgate.net
The development of automated methods requires careful optimization of the system's fluidics, reaction coil length, temperature, and reagent concentrations to ensure complete reaction and a stable signal. researchgate.net The use of microplate-based methodologies is another approach to high-throughput analysis, offering high precision and sensitivity. publish.csiro.au These automated and semi-automated variations of the this compound procedure have become crucial tools in environmental monitoring and agricultural research.
Application of Derivative Spectrometry for Signal Resolution and Enhancement
Derivative spectrometry is a powerful technique used to enhance the resolution of overlapping spectral bands and improve the sensitivity and selectivity of spectrophotometric measurements. researchgate.net This mathematical treatment of absorbance data has been successfully applied to the this compound method for urea determination.
In the standard "zero-order" absorbance spectrum of the urea-diacetyl monoxime complex, the maximum absorbance (λmax) is observed around 525 nm. researchgate.net However, this peak can sometimes be broad or subject to background interference. By calculating the first or second derivative of the spectrum, weak or hidden peaks can be identified, and overlapping signals can be resolved. researchgate.net
For example, in the analysis of urea in milk, second-derivative spectrometry resolved the single broad absorption band into three distinct spectral bands with minima at 497, 530, and 566 nm. researchgate.net The depth of the trough of the strongest signal at 530 nm was then used for quantification. researchgate.net This approach led to a linear calibration curve for urea over a concentration range of 0.2-1.4 mg/L, with a limit of detection (LOD) of 0.01 mg/L and a limit of quantification (LOQ) of 0.03 mg/L. researchgate.net
The Norris derivative filter, which involves moving average smoothing followed by differentiation, is another advanced technique that can be optimized to reduce noise and improve the accuracy of near-infrared (NIR) spectral analysis, which has also been explored for urea determination. scirp.orgscirp.org
Validation of Analytical Methodologies using Accuracy Profiles and Desirability Functions
A robust validation process is critical to ensure that an analytical method is fit for its intended purpose. The accuracy profile is an innovative approach to method validation that provides a visual and statistical assessment of a method's performance. deswater.comasm.orgucl.ac.be It graphically represents the region where a predefined proportion of future measurements is expected to lie. asm.orgucl.ac.be
This methodology combines the concepts of trueness (closeness to the true value) and precision (closeness of repeated measurements) into a single metric. deswater.comresearchgate.net The accuracy profile is constructed by plotting the β-expectation tolerance intervals against the concentration levels. asm.org If these tolerance intervals fall within predefined acceptability limits (λ), the method is considered valid over that concentration range. asm.org
To make the decision-making process more objective, a global desirability function can be applied. ucl.ac.beresearchgate.net This function combines the key validation criteria—trueness, precision, and range—into a single desirability index. ucl.ac.beresearchgate.net This index allows for a quantitative comparison and classification of different accuracy profiles, aiding in the selection of the optimal analytical method or response function. ucl.ac.beresearchgate.net
The diacetyl-monoxime colorimetric assay for urea has been used as a case study to demonstrate the application of accuracy profiles and desirability functions in method validation. deswater.comasm.orgucl.ac.beresearchgate.net This comprehensive approach ensures that the analytical method is not only accurate and precise but also meets the specific requirements of the analysis.
Utilization as a Reagent for Metal Ion Spectrometry and Gravimetry
This compound, also known as 2,3-butanedione (B143835) monoxime, serves as a versatile reagent in the fields of spectrometry and gravimetry for the analysis of various metal ions. lobachemie.comsigmaaldrich.com Its utility stems from its ability to form stable, often colored, complexes with specific metal ions, enabling their detection and quantification. The functional groups within the this compound molecule, particularly the oxime group (-C=N-OH), are crucial for its chelating properties, allowing it to bind with metal cations. This complex formation is the basis for several analytical methods. ijcce.ac.ir
In spectrophotometry, the formation of a colored metal-diacetyl monoxime complex allows for the quantification of the metal ion by measuring the absorbance of light at a specific wavelength (λmax). dokumen.pub The intensity of the color is typically proportional to the concentration of the metal ion in the sample. In gravimetry, the formation of an insoluble precipitate of the metal complex allows for its separation from the solution, followed by drying and weighing to determine the initial concentration of the metal ion. sigmaaldrich.com
Detection and Quantification of Specific Metal Ions (e.g., Co(II), Ni(II), Pd(II), Re(VII))
This compound and its derivatives are effective reagents for the spectrophotometric and gravimetric determination of several transition metal ions, including cobalt(II), nickel(II), palladium(II), and rhenium(VII). lobachemie.comsigmaaldrich.com
Nickel (Ni(II)): this compound is a well-established reagent for both the gravimetric and spectrophotometric determination of Ni(II). sigmaaldrich.com The reaction of Ni(II) with oxime ligands, such as dimethylglyoxime (B607122) (a related compound), was one of the earliest applications of this class of reagents for the gravimetric analysis of nickel. ijcce.ac.ir Derivatives of this compound, like this compound isonicotinoylhydrazone, form intense yellow-colored 1:1 complexes with Ni(II) that can be measured spectrophotometrically at a λmax of 365 nm. dokumen.pub Another study synthesized a Ni(II) complex with an unsymmetrical tridentate ligand derived from this compound, characterizing its octahedral structure. ijcce.ac.ir
Cobalt (Co(II)): this compound is also utilized as a spectrometric reagent for Co(II). lobachemie.comsigmaaldrich.com Researchers have synthesized and characterized mononuclear complexes of Co(II) with aroylhydrazonemonoxime ligands derived from this compound. researchgate.net These complexes exhibit a 1:2 metal-to-ligand ratio and are six-coordinated, with the ligand binding through the oxime nitrogen, imine nitrogen, and enolic oxygen atoms. researchgate.net
Palladium (Pd(II)): Palladium(II) can be determined spectrophotometrically using derivatives of this compound. lobachemie.comniscpr.res.in One such method employs 4-Salicylamido-l-diacetyl-monoxime-3-thiosemicarbazone (SOT) as a reagent. niscpr.res.in This reagent forms a 1:2 complex with Pd(II) in an alkaline medium, which can be quantified by measuring its absorbance at 484 nm. niscpr.res.in The method is highly sensitive, with a molar absorptivity of 3 x 10⁴ L mol⁻¹ cm⁻¹, and can be used to determine palladium concentrations in the range of 0.09-3.6 µg/ml. niscpr.res.in
Rhenium (Re(VII)): this compound is listed as a spectrometric reagent for Rhenium(VII), indicating its use in forming complexes that can be analyzed using spectrophotometric techniques. lobachemie.comsigmaaldrich.com
| Metal Ion | Reagent Derivative | Molar Ratio (Metal:Reagent) | λmax (nm) | Concentration Range (µg/ml) | Reference |
|---|---|---|---|---|---|
| Ni(II) | This compound isonicotinoylhydrazone | 1:1 | 365 | 0.495–3.09 | dokumen.pub |
| Pd(II) | 4-Salicylamido-l-diacetyl-monoxime-3-thiosemicarbazone (SOT) | 1:2 | 484 | 0.09-3.6 | niscpr.res.in |
| Co(II) | Aroylhydrazonemonoxime derivatives | 1:2 | Not Specified | Not Specified | researchgate.net |
General Chromogenic Compound Applications in Research Assays
This compound is classified as a chromogenic compound, which is a colorless precursor that can be transformed into a colored compound through a chemical or biological reaction. nih.govebi.ac.uk This property makes it a valuable reagent in various biochemical assays for the colorimetric determination of specific analytes. nih.gov
One of the most prominent applications of this compound is in the quantification of urea and related compounds like citrulline. plos.org The reaction, often referred to as the Fearon reaction, involves the condensation of this compound with a ureido group (-NH-CO-NH-) under strong acidic conditions and heat. plos.orgresearchgate.net In the presence of ferric ions and thiosemicarbazide, this reaction produces a stable, pink-colored chromophore with a maximum absorbance around 520 nm. dntb.gov.uaplos.org The intensity of the resulting color is directly proportional to the concentration of the ureido compound in the sample. plos.org
This colorimetric method has been applied in various research contexts. For instance, it is used in enzymatic assays to determine the activity of enzymes like ornithine transcarbamylase (OTC). researchgate.netoup.com In this assay, the enzyme produces citrulline, which then reacts with this compound to form a colored product, allowing for the photometric measurement of enzyme activity. researchgate.netoup.com The stability of the colored product is dependent on factors such as incubation time, light exposure, and acid concentration. researchgate.net
Comparative Methodological Analyses (e.g., this compound vs. HPLC-MS for Urea)
While the this compound colorimetric method for urea determination is simple, rapid, and requires only a basic spectrophotometer, its accuracy has been critically evaluated against more sophisticated techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). dntb.gov.uaplos.org
Research comparing the two methods for the analysis of urea in complex environmental samples, such as soil, has revealed significant discrepancies. researchgate.netplos.org The primary issue with the this compound (DAM) method is its lack of specificity. researchgate.net The reagent reacts with the ureido functional group, which is present not only in urea but also in a wide range of other organic compounds commonly found in soil and environmental materials. researchgate.net
A key study demonstrated that this cross-reactivity leads to a substantial overestimation of urea concentrations by the DAM colorimetric method. researchgate.net When soil samples were analyzed using both methods, the DAM assay reported urea concentrations that were 7.2 to 58 times higher than those quantified by a high-resolution HPLC-Orbitrap MS method. researchgate.net The HPLC-MS method offers superior specificity and accuracy by physically separating urea from other compounds before detection and quantification by the mass spectrometer.
Due to this significant overestimation, researchers have recommended that results from the DAM colorimetric method, especially in complex matrices like soil, should be reported as "ureido-N" rather than "urea" to acknowledge the contribution from other non-urea compounds. researchgate.net For accurate quantification of urea in such samples, the use of a more specific method like LC-MS is advised. researchgate.net However, for samples where urea is the predominant ureido compound and is present in millimolar concentrations, such as certain wastewater streams, the this compound method can still be a suitable and practical analytical tool. dntb.gov.uaplos.org
| Feature | This compound (DAM) Colorimetric Method | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
|---|---|---|
| Principle | Condensation reaction with the ureido group to form a colored product measured by spectrophotometry. researchgate.net | Chromatographic separation of analyte followed by mass-based detection and quantification. researchgate.net |
| Specificity | Low; reacts with various ureido compounds, leading to potential overestimation. researchgate.net | High; provides accurate quantification of urea. researchgate.net |
| Accuracy in Soil Samples | Overestimates urea concentration by 7.2 to 58 times compared to HPLC-MS. researchgate.net | Considered the reference method for accurate measurement. researchgate.net |
| Instrumentation | Spectrophotometer. dntb.gov.ua | HPLC system coupled with a Mass Spectrometer. researchgate.net |
| Advantages | Simple, rapid, inexpensive, stable reagents. dntb.gov.uaplos.org | High specificity, accuracy, and sensitivity. researchgate.net |
| Disadvantages | Lack of specificity, interference from other compounds. researchgate.net | Complex instrumentation, higher cost, requires specialized expertise. |
Mechanistic Investigations of Diacetyl Monoxime S Biological Interactions in Vitro
Reversible Myosin ATPase Inhibition Mechanisms
Diacetyl monoxime (DAM), also known as 2,3-butanedione (B143835) monoxime (BDM), is recognized for its role as a reversible inhibitor of myosin ATPase, which has significant implications for muscle contractility and various cellular functions. medchemexpress.combioscience.co.uknih.gov Its primary action involves interfering with the enzymatic activity of myosin, the molecular motor responsible for muscle contraction. nih.gov
In laboratory settings, this compound serves as an inhibitor of both skeletal and cardiac muscle contraction. selleckchem.comselleck.co.jp This inhibitory effect stems from its ability to uncouple excitation-contraction coupling by targeting myofibrillar ATPase. ebi.ac.uk By inhibiting the ATPase activity of myosin, DAM effectively prevents the cross-bridge cycling that underlies muscle force generation. nih.govresearchgate.net
Beyond muscle cells, DAM's influence extends to other cellular events. For instance, it has been shown to suppress the contraction of fibroblast-populated collagen lattices induced by transforming growth factor (TGF)-beta1, indicating its effect on non-muscle cell motility and tissue remodeling. nih.gov Researchers also utilize DAM to improve the viability of isolated adult cardiomyocytes in culture; by inhibiting spontaneous contractions, it helps prevent calcium overload, cellular hypercontracture, and subsequent cell death. ebi.ac.uk However, its effects can be complex, as it has also been observed to accelerate ATP depletion in quiescent cardiomyocytes under metabolic stress, despite reducing ATP consumption from cross-bridge cycling. physiology.org
This compound is characterized as a low-affinity, non-competitive inhibitor of myosin II ATPase. nih.govselleckchem.comresearchgate.net Kinetic studies reveal that its inhibitory mechanism does not involve competing with ATP for the binding site on myosin. Instead, DAM functions by binding to the myosin head during a specific phase of its enzymatic cycle. nih.gov It stabilizes the myosin-ADP-inorganic phosphate (B84403) (Pi) intermediate state. nih.govresearchgate.net This stabilization hinders the release of the inorganic phosphate, a critical step that normally triggers the myosin power stroke. By trapping the myosin in this pre-power stroke conformation, DAM effectively blocks the chemomechanical transduction process, inhibiting both the ATPase activity and the motile function of the myosin. medchemexpress.comnih.gov
A key aspect of this compound's biochemical profile is its specificity for certain myosin isoforms. It is a well-established inhibitor of skeletal muscle myosin-II. medchemexpress.combioscience.co.ukselleckchem.comselleck.co.jp However, its inhibitory action is not universal across the entire myosin superfamily. medchemexpress.com In vitro studies have demonstrated that DAM does not inhibit the ATPase activity of several other myosin isoforms, including two different myosin-I isoforms, myosin-V, and myosin-VI. medchemexpress.com This selectivity makes it a useful, albeit low-affinity, tool for distinguishing between cellular processes driven by different myosin types. selleckchem.com
Table 1: In Vitro Specificity of this compound Towards Myosin Isoforms
| Myosin Isoform | ATPase Activity Inhibition by this compound | Source(s) |
| Skeletal Muscle Myosin-II | Yes | medchemexpress.com, selleckchem.com, nih.gov |
| Non-muscle Myosin-II | Yes | nih.gov, researchgate.net |
| Myosin-I | No | medchemexpress.com |
| Myosin-V | No | medchemexpress.com |
| Myosin-VI | No | medchemexpress.com |
Specifically, DAM has been shown to suppress L-type Ca2+ currents in single cardiac myocytes. medchemexpress.comselleckchem.com In studies using HEK 293 cells expressing human heart calcium channels, DAM reversibly reduced the L-type Ca2+ channel current with an IC50 value of 15.3 mM. nih.gov This inhibitory action was found to be independent of the protein kinase A (PKA) phosphorylation sites on the channel's alpha 1 subunit, suggesting a direct modification of the channel protein at a different site. nih.gov In neurons of the dorsal root ganglia, DAM also reversibly reduces the amplitude of L-type Ca2+ current, an effect that could be fully restored by cyclic AMP, suggesting an interaction with the cyclic AMP-dependent protein kinase modulation pathway of these channels. nih.gov While direct effects on inositol (B14025) trisphosphate (IP3) receptors are not extensively detailed, IP3 is a critical second messenger for mobilizing intracellular Ca2+ stores, a process broadly impacted by DAM's multiple actions on calcium homeostasis. gla.ac.uk
Cholinesterase Reactivation Mechanisms
Beyond its effects on myosin, this compound is an oxime compound originally developed as a cholinesterase reactivator. nih.gov It plays a role in counteracting the effects of organophosphate poisoning, which is characterized by the irreversible inhibition of acetylcholinesterase (AChE). researchgate.netscispace.com
Organophosphorus compounds exert their toxicity by phosphorylating the serine residue in the active site of acetylcholinesterase, leading to the enzyme's inactivation. researchgate.netscispace.com this compound functions as a reactivator by reversing this process. As an uncharged oxime, it is an effective nucleophile capable of attacking the phosphorus atom of the organophosphate group attached to the enzyme. nih.gov This action displaces the organophosphate from the serine residue, thereby dephosphorylating and regenerating the functional enzyme. researchgate.netjournals.co.za
In vitro studies have demonstrated that DAM can reactivate organophosphate-inhibited plasma aliesterases (AliE) and cholinesterases (psiChE). researchgate.netnih.gov Its effectiveness can vary by species and the specific organophosphate inhibitor. For example, marked reactivation of rat plasma enzymes inhibited by diisopropylphosphorofluoridate (DFP) and dichlorvos (B1670471) (DDVP) was achieved with 10mM DAM, whereas higher concentrations were needed for rabbit and guinea pig enzymes. nih.gov Generally, uncharged oximes like this compound and monoisonitrosoacetone have been found to be better reactivators of inhibited carboxylesterase than cationic oximes. nih.gov The reactivation process is believed to involve the initial formation of a complex between the inhibited enzyme and the oxime reactivator. journals.co.za
Table 2: In Vitro Reactivation of Organophosphate-Inhibited Esterases by this compound (DAM)
| Species | Enzyme Source | Inhibitor(s) | DAM Concentration | Observation | Source(s) |
| Rat | Plasma | DFP, DDVP | 10 mM | Marked reactivation of AliE and psiChE. | nih.gov |
| Rabbit | Plasma | DFP, DDVP | 30 mM | Slow reactivation of plasma AliE. | nih.gov |
| Guinea Pig | Plasma | DFP, DDVP | 30 mM | Slow reactivation of plasma AliE. | nih.gov |
| Rat | Plasma | Various OPs | 0.3 mM | Complete reactivation of inhibited carboxylesterase in 2 hours. | nih.gov |
Modulation of Enzyme Activity (Mechanistic Studies, Non-therapeutic)
Mechanistic Studies on Urease Activity
This compound is utilized in the colorimetric determination of urea (B33335), a reaction that hinges on its interaction with urea in the presence of strong acids and thiosemicarbazide (B42300) to form a colored product. nih.govplos.org The initial step in this long-established analytical method is believed to involve the acid-catalyzed hydrolysis of this compound to produce butane-2,3-dione (diacetyl) and hydroxylamine (B1172632). sci-hub.st The resulting butane-2,3-dione then reacts with urea to form a chromogen, which can be quantified spectrophotometrically. nih.govsci-hub.st This reaction is highly specific for urea and its derivatives, like citrulline. sci-hub.stnih.gov The presence of ferric ions can enhance the reaction, producing a pink-colored complex with a maximum absorbance at 520 nm, directly proportional to the urea concentration. nih.gov This method's reliability and the stability of its reagents have made it a staple in laboratory settings for measuring urea in various biological and environmental samples. nih.govplos.org
While this compound itself is not a direct modulator of urease activity, its application in urea measurement is pertinent to studies involving this enzyme. Urease catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.govplos.org Therefore, accurate quantification of urea using the this compound method is crucial for assessing urease activity in various contexts, from soil biology to clinical diagnostics. nih.gov It is important to note that urease-based analyses can be inhibited by ions such as sodium, potassium, and fluoride, and are susceptible to interference from ammonia already present in the sample. sci-hub.st
In Vitro Spectroscopic and Kinetic Analyses of Catalase Interaction
Catalase, an essential antioxidant enzyme that breaks down hydrogen peroxide, has been a subject of interaction studies with this compound and its derivatives. researchgate.netphysiology.orgwestmont.edu Kinetic and spectroscopic analyses have revealed the inhibitory effects of this compound-based Schiff base complexes on catalase activity. researchgate.netresearchgate.net
In one study, two zinc(II) complexes derived from a this compound-based Schiff base ligand, 4-pyridylimine-1,2-diacetylmonoxime (PIAO), were investigated for their interaction with bovine liver catalase (BLC). Both complexes, [Zn(PIAO)2]Cl2 (complex a) and [Zn(PIAO)Cl2] (complex b), were found to decrease the catalytic function of BLC through a mixed-type inhibitory mechanism. researchgate.net Fluorescence quenching studies indicated a static quenching mechanism, with binding constants (Kb) of 6.1 x 10⁶ M⁻¹ for complex a and 0.73 x 10⁴ M⁻¹ for complex b at 310 K. researchgate.net The interaction was determined to be a spontaneous and exothermic process, driven primarily by van der Waals forces and hydrogen bonds. researchgate.net
Another investigation involving two different this compound-based Schiff base complexes, C1 and C2, also demonstrated a mixed-type inhibition of catalase. researchgate.net The binding affinities (Kb) for these complexes with catalase at 305 K were 1.51 x 10⁵ M⁻¹ for C1 and 0.89 x 10⁵ M⁻¹ for C2, again indicating a static quenching mechanism. researchgate.net The interaction was spontaneous and exothermic, with hydrogen bonds, van der Waals forces, and hydrophobic interactions playing significant roles. researchgate.net These studies collectively suggest that this compound derivatives can effectively interact with and inhibit catalase activity, leading to conformational changes in the enzyme. researchgate.netresearchgate.net
Table 1: Kinetic and Thermodynamic Parameters of this compound Derivatives' Interaction with Catalase
| Compound | Inhibition Type | Quenching Mechanism | Binding Constant (Kb) (M-1) | Temperature (K) | Thermodynamic Drivers |
|---|---|---|---|---|---|
| [Zn(PIAO)2]Cl2 (complex a) | Mixed-type | Static | 6.1 x 106 | 310 | Van der Waals forces, Hydrogen bonds |
| [Zn(PIAO)Cl2] (complex b) | Mixed-type | Static | 0.73 x 104 | 310 | Van der Waals forces, Hydrogen bonds |
| C1 | Mixed-type | Static | 1.51 x 105 | 305 | Hydrogen bonds, Van der Waals forces, Hydrophobic interactions |
| C2 | Mixed-type | Static | 0.89 x 105 | 305 | Hydrogen bonds, Van der Waals forces, Hydrophobic interactions |
Data sourced from multiple in vitro studies. researchgate.netresearchgate.net
General In Vitro Studies on Cellular and Molecular Processes
Influence on Viability and Functionality of Excised Tissue Slices (e.g., cardiac tissue)
This compound (DAM), also known as 2,3-butanedione monoxime (BDM), has been extensively used as a tool to preserve the viability and functionality of excised tissue slices, particularly in the context of cardiac research. researchgate.netnih.gov Its primary application in this area is as an excitation-contraction uncoupler, which helps to minimize cellular damage during tissue preparation and storage. physiology.orgphysiology.org
A novel method for extending the viability of living heart slices involves a combination of hypothermic conditions and the inhibition of myosin II ATPase by DAM. nih.gov Porcine left ventricular slices stored at 4°C in a solution containing 10 mM DAM demonstrated preserved contractile function, morphology, and electrophysiological function for up to six days. nih.gov This preservation was evidenced by the slices' ability to respond to field stimulation and stepwise stretch with increased force generation, comparable to freshly prepared slices. nih.gov While contractile function was well-maintained, a prolongation of the field potential duration (FPD) was observed after three and six days of storage, a phenomenon that requires further investigation. nih.gov
The use of DAM in preserving cardiac tissue allows for more extended in vitro studies, which is particularly valuable when working with human myocardial tissue. researchgate.netjove.com The ability to maintain viable tissue slices for several days facilitates a wide range of electrophysiological and pharmacological investigations. jove.com
Investigation of Molecular Pathways in Muscle-Related Disorders (In Vitro)
This compound has been employed as a research tool to investigate the molecular mechanisms underlying muscle-related disorders, such as Duchenne muscular dystrophy (DMD). escholarship.orgjst.go.jp DMD is a genetic disorder characterized by progressive muscle degeneration and weakness, with cardiac complications being a significant cause of mortality. ahajournals.org
In vitro studies on cardiomyocytes have been instrumental in understanding the cellular and molecular basis of these disorders. plos.org While direct studies detailing DAM's specific effects on molecular pathways in DMD models are limited in the provided search results, its use as an excitation-contraction uncoupler in cardiac preparations from disease models is implied. escholarship.orgplos.org By uncoupling contraction from excitation, DAM allows for the study of electrophysiological properties and calcium handling without the confounding effects of motion artifacts. physiology.orgphysiology.org This is crucial for investigating the altered ion channel function and calcium dysregulation that are hallmarks of cardiomyopathies associated with muscular dystrophies. jst.go.jpahajournals.org For instance, leaky ryanodine (B192298) receptors (RyR2) have been identified as a trigger for ventricular arrhythmias in DMD. plos.org The use of tools like DAM can facilitate the detailed electrophysiological characterization of such phenomena in isolated myocytes or tissue preparations.
Effects on General Cellular Responses and Signaling Pathways
This compound exerts broad effects on various cellular responses and signaling pathways, primarily through its action as a chemical phosphatase and an inhibitor of certain ATPases. medchemexpress.comphysiology.orgebi.ac.uk Its ability to influence protein phosphorylation is a key aspect of its mechanism of action. physiology.orgnih.gov
In cardiomyocytes, DAM has been shown to promote protein dephosphorylation. physiology.org It can oppose the phosphorylation of both serine/threonine and tyrosine kinase target proteins, potentially by enhancing the activity of protein phosphatases. physiology.org Specifically, in guinea-pig ventricular myocytes, DAM decreased the phosphorylation state of troponin I (TnI) and phospholamban (PLB). nih.gov This effect is thought to be mediated by the activation of type 1 or type 2A protein phosphatases. nih.gov In vascular smooth muscle, DAM also increased protein phosphatase activity and led to the dephosphorylation of various proteins, including the 20-kDa myosin light chain (MLC20). nih.gov
Beyond its effects on phosphorylation, DAM also influences intracellular calcium dynamics. It can induce the release of calcium from the sarcoplasmic reticulum and inhibit L-type calcium channels. medchemexpress.comselleckchem.comchemsrc.com These actions contribute to its effects on cellular contractility and electrophysiology. selleckchem.comnih.gov Furthermore, DAM has been observed to affect the cytoskeleton, as evidenced by its ability to abolish stress fibers and block cell reorientation in response to mechanical stretching in endothelial cells. nih.gov These diverse effects on fundamental cellular processes underscore the compound's utility as a tool for dissecting complex signaling pathways in vitro. physiology.orgebi.ac.uk
Table 2: Summary of this compound's Effects on Cellular and Molecular Processes
| Cellular Process/Pathway | Model System | Observed Effect | Reference(s) |
|---|---|---|---|
| Protein Phosphorylation | Permeabilized rat cardiomyocytes | Opposed phosphorylation of serine/threonine and tyrosine kinase targets | physiology.org |
| Protein Phosphorylation | Guinea-pig ventricular myocytes | Decreased phosphorylation of Troponin I and Phospholamban | nih.gov |
| Protein Phosphatase Activity | Bovine coronary artery homogenates | Increased protein phosphatase activity | nih.gov |
| Calcium Dynamics | Canine cardiac sarcoplasmic reticulum | Induced calcium release | medchemexpress.comchemsrc.com |
| Calcium Dynamics | Single cardiac myocytes (SHR and WKY rats) | Suppressed L-type Ca2+ current | medchemexpress.com |
| Cytoskeletal Organization | Human aortic endothelial cells | Abolished stress fibers and blocked cell reorientation | nih.gov |
Data compiled from various in vitro studies.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Urea |
| Thiosemicarbazide |
| Butane-2,3-dione (Diacetyl) |
| Hydroxylamine |
| Citrulline |
| Ammonia |
| Carbon dioxide |
| Sodium |
| Potassium |
| Fluoride |
| Catalase |
| Hydrogen peroxide |
| 4-pyridylimine-1,2-diacetylmonoxime (PIAO) |
| Zinc(II) |
| Myosin II ATPase |
| Troponin I (TnI) |
| Phospholamban (PLB) |
| 20-kDa myosin light chain (MLC20) |
Computational Biochemistry and Molecular Docking for Biological Interactions
Computational biochemistry and molecular docking have become indispensable tools for elucidating the interactions between small molecules and biological macromolecules at an atomic level. These in silico approaches allow for the prediction and analysis of binding modes, affinities, and the thermodynamic forces driving complex formation, providing critical insights that complement experimental data. For this compound and its derivatives, these computational methods have been instrumental in investigating their mechanisms of biological action. Molecular docking, a key computational technique, predicts the preferred orientation and conformation of a ligand when bound to a target protein or nucleic acid, yielding a ranked set of poses based on a scoring function that estimates the binding affinity. scielo.org.mx
Ligand-Protein Binding Mechanisms (e.g., with Catalase, B-DNA, Human Serum Albumin)
Molecular docking simulations have been employed to explore the binding mechanisms of this compound derivatives with several key biological targets, including enzymes, nucleic acids, and transport proteins.
Catalase
Catalase is a crucial antioxidant enzyme that protects cells from oxidative damage by decomposing hydrogen peroxide. researchgate.net Computational studies have investigated the interaction between this compound-based Schiff base complexes and catalase. Molecular docking data have confirmed that these complexes interact with catalase, leading to an inhibition of its catalytic performance. researchgate.net The binding process is identified as spontaneous and exothermic. researchgate.net The primary intermolecular forces stabilizing the complex between the this compound derivatives and catalase are hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net Fluorescence quenching studies, supported by docking results, reveal a static quenching mechanism. researchgate.net Tracking the structural changes in catalase upon binding shows that the enzyme's conformation is altered by the interaction. researchgate.net
B-DNA
The interaction between small molecules and DNA is a central focus of developing new therapeutic agents. Molecular docking studies have been utilized to investigate the interaction of this compound derivatives, such as this compound isobutyrohydrazone, with nucleic acids like the B-DNA dodecamer. core.ac.uk These computational models help to understand how such compounds bind to the DNA structure, providing insights into their potential mechanisms of action. core.ac.uk
Human Serum Albumin (HSA)
Human Serum Albumin (HSA) is the most abundant protein in blood plasma and plays a vital role in the transport and disposition of many drugs and endogenous compounds. nih.gov The binding of a compound to HSA significantly affects its pharmacokinetic profile. Computational and biophysical techniques have been used to examine the binding of this compound Schiff base complexes with HSA. nih.gov
Molecular docking analyses have successfully identified the specific binding locations for these complexes on the protein. nih.govresearchgate.net For instance, certain Zn(II) and Pd(II) complexes of this compound derivatives have been shown to bind to residues located in subdomain IIA of HSA. nih.govresearchgate.net The interaction leads to a quenching of HSA's intrinsic fluorescence through a static mechanism. nih.govresearchgate.net Thermodynamic analyses from these studies, corroborated by docking simulations, indicate that the binding is a spontaneous process, driven and stabilized primarily by hydrogen bonds and van der Waals forces. nih.govresearchgate.net These computational results align with experimental data and confirm that this compound-based complexes can bind effectively to HSA, which is a crucial factor for their potential design as therapeutic agents. researchgate.net
| Molecule/Complex | Target | Binding Site | Binding Constant (Kb) M-1 | Key Interacting Forces | Source |
|---|---|---|---|---|---|
| Zn(II) Schiff Base Complex of this compound | Catalase | Not Specified | 1.51 x 105 (at 305 K) | Hydrogen Bonds, van der Waals, Hydrophobic | researchgate.net |
| Zn(II) Complex of ITBM | Human Serum Albumin | Subdomain IIA | 6.31 x 104 (at 310 K) | Hydrogen Bonds, van der Waals | nih.gov |
| Pd(II) Complex of ITBM | Human Serum Albumin | Subdomain IIA | 0.71 x 104 (at 310 K) | Hydrogen Bonds, van der Waals | nih.gov |
| Zn(II) Schiff Base Complex | Human Serum Albumin | Subdomain IIA | Not Specified | Hydrogen Bonds, Hydrophobic Forces | researchgate.net |
In Silico Prediction of Pharmacological Affinities
Computational screening allows for the evaluation of a compound's potential before advancing to more resource-intensive experimental testing. These predictive models can be based on quantitative structure-activity relationships (QSAR), where the biological activity is correlated with molecular descriptors. jscimedcentral.com For protein-ligand interactions, machine learning and sequence-based approaches are also being developed to predict binding affinity without requiring a 3D structure. nih.gov The prediction of properties such as plasma protein binding is a key component of this computational evaluation. researchgate.net For this compound derivatives, in silico ADMET prediction and protein binding analyses serve as a useful guideline for efficient Schiff base drug design, helping to clarify their potential as effective therapeutic agents. researchgate.net
Emerging Research Directions and Future Perspectives
Advancements in Novel Derivative Synthesis for Targeted Applications
The core structure of diacetyl monoxime serves as a scaffold for the synthesis of novel derivatives with tailored properties for specific applications. Research in this area focuses on creating more complex molecules by reacting this compound with other chemical entities.
A notable area of advancement is the synthesis of hydrazone derivatives. For instance, novel aroylhydrazonemonoxime ligands, such as Diacetylmonoxime-4-nitrobenzoylhydrazone and Diacetylmonoxime-4-hydroxybenzoylhydrazone, have been synthesized by reacting this compound with 4-nitrobenzoyl hydrazide and 4-hydroxybenzoyl hydrazide, respectively. researchgate.net Similarly, diacetylmonoximebenzoylhydrazone has been created through the condensation of benzohydrazide (B10538) with this compound. nih.gov
Another significant class of derivatives is the phosphonohydrazido oximes. Researchers have developed efficient methods for synthesizing N,N-dialkylamino-O-alkyl-2-(1-methyl-2-oxopropylidene)phosphorohydrazido oximes by condensing this compound with N,N-dialkylamino-O-alkylphosphorohydrazides. mdpi.com This synthesis is often promoted by activated silica, leading to excellent yields under mild conditions. mdpi.compsu.edu These efforts are partly inspired by the structures of naturally occurring phosphorus-containing fish toxins, aiming to create analogues for toxicological and pharmacological studies. mdpi.com The synthesis of a novel Schiff base ligand, 2-iminothiophenol-2,3-butanedione monoxime (ITBM), further illustrates the versatility of this compound as a starting material for creating new chemical entities with potential biological applications. nih.gov
These synthetic advancements are driven by the goal of developing compounds with specific functionalities, such as enhanced biological activity or improved chelating properties for metal ions.
Exploration of New Coordination Complexes for Material Science Applications
This compound and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metal ions. The resulting coordination complexes are of interest for their potential applications in material science, catalysis, and as antimicrobial agents.
Research has demonstrated the synthesis and characterization of mononuclear complexes of aroylhydrazonemonoxime ligands with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net In these complexes, the ligand typically coordinates to the metal ion in a 1:2 metal-to-ligand molar ratio, creating a six-coordinated environment with a N₄O₂ donor set. researchgate.net Coordination occurs through the oxime nitrogen, imine nitrogen, and enolic oxygen atoms. researchgate.net
Similarly, complexes of a this compound isobutyrohydrazone derivative with Pd(II) have been synthesized and characterized. researchgate.net The structures of these complexes are often elucidated using techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction. researchgate.netresearchgate.net Studies on Schiff base complexes derived from isoniazid (B1672263) and this compound with Cu(II), Ni(II), and Co(II) have also been reported, indicating bimetallic structures with potential antimicrobial properties. ijiset.com
The exploration of these coordination complexes is a burgeoning field, with the potential to yield new materials with unique magnetic, optical, and electronic properties.
Table 1: Examples of Metal Complexes with this compound Derivatives
| Ligand Derivative | Metal Ion(s) | Proposed Geometry/Coordination | Reference(s) |
|---|---|---|---|
| Diacetylmonoxime-4-nitrobenzoylhydrazone | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Six-coordinated (N₄O₂) | researchgate.net |
| Diacetylmonoxime-4-hydroxybenzoylhydrazone | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Six-coordinated (N₄O₂) | researchgate.net |
| This compound isobutyrohydrazone | Pd(II) | Square-planar | researchgate.net |
| Isoniazid-Diacetylmonoxime Schiff base | Cu(II), Ni(II), Co(II) | Bimetallic structure | ijiset.com |
| Diacetylmonoximebenzoylhydrazone | Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | 1:2 metal:ligand ratio | nih.gov |
| This compound thiosemicarbazone | Ni(II), Co(II), Cu(II) | 1:1 metal:ligand ratio | tandfonline.com |
| This compound semicarbazone | Ni(II), Co(II), Cu(II) | 1:1 metal:ligand ratio | tandfonline.com |
This table is interactive and can be sorted by column.
Refinement of Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is an increasingly powerful tool for understanding the properties and reactivity of molecules like this compound and its derivatives. Advanced modeling techniques, particularly Density Functional Theory (DFT), are being refined to provide more accurate predictions of molecular structure, spectroscopic properties, and reaction mechanisms.
DFT calculations have been employed to optimize the geometry of this compound derivatives and their metal complexes. researchgate.net These computational studies provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding reactivity. researchgate.net
Furthermore, computational approaches are being developed for the accurate prediction of NMR chemical shifts. rsc.org For instance, a study on dipterocarpol (B1150813) oxime demonstrated that by screening a large number of DFT methods, highly accurate predictions of ¹H and ¹³C NMR spectra could be achieved, aiding in the structural elucidation of complex oxime molecules. rsc.orgnih.govresearchgate.net Such computational results can strongly support experimental data, especially for assigning complex spectra. rsc.org Other theoretical methods, such as CNDO/II (Complete Neglect of Differential Overlap), have been used to study the tautomeric forms of this compound and its derivatives. tandfonline.com These computational tools are essential for predictive chemistry, enabling the rational design of new compounds and the interpretation of experimental results. centralasianstudies.org
Expansion of Analytical Applications in Diverse Environmental and Industrial Contexts
This compound is a well-established chromogenic compound used in analytical chemistry, most notably for the determination of urea (B33335). nih.gov The reaction of this compound with urea in a strongly acidic medium, often in the presence of ferric ions and thiosemicarbazide (B42300), produces a colored complex that can be quantified spectrophotometrically. nih.govplos.orgplos.orgjaypeedigital.com
This method has found broad application in various contexts:
Environmental Monitoring: It is used to measure urea concentrations in wastewater streams and seawater. nih.govplos.orgresearchgate.net Urea is a significant component of wastewater and an important nitrogen source in marine environments. plos.orgplos.org
Agricultural Science: The method is applied to determine urea levels in hydroponic solutions and soil extracts, although interferences from other compounds can occur at low concentrations. nih.govplos.org
Industrial Processes: It serves as a quality control tool in industries where urea is a component. plos.orgplos.org
Biological Fluids: The this compound method is a classical approach for determining urea in blood and urine samples. jaypeedigital.comoup.com
Ongoing research focuses on optimizing this analytical method to enhance its sensitivity, reduce interferences, and adapt it for automated systems. researchgate.netgoogle.com For example, modifications have been developed for use with autoanalyzers to determine dissolved urea in seawater, increasing sample throughput. researchgate.net The expansion of these analytical applications is crucial for monitoring in environmental, industrial, and clinical settings.
Table 2: Key Parameters of the this compound Method for Urea Determination
| Parameter | Description | Reference(s) |
|---|---|---|
| Principle | Reaction of this compound with urea in strong acid to form a colored product. | nih.govjaypeedigital.com |
| Reagents | This compound, strong acid (e.g., H₂SO₄, H₃PO₄), ferric ions, thiosemicarbazide. | nih.govplos.org |
| Product | A pink-colored diazine complex. | nih.govplos.org |
| Max. Absorbance (λmax) | ~520 nm | nih.govplos.org |
| Application Areas | Wastewater, seawater, hydroponics, blood, urine. | nih.govresearchgate.netoup.com |
| Detection Limit | As low as 0.02 µM in optimized seawater analysis. | researchgate.net |
This table is interactive and can be sorted by column.
Deeper Elucidation of Mechanistic Pathways in Complex Chemical and Biological Systems (In Vitro)
Understanding the detailed reaction mechanisms of this compound is fundamental to optimizing its existing applications and discovering new ones. Research in this area investigates the step-by-step processes involved in its chemical and biological interactions.
In its analytical application for urea determination, this compound is understood to first break down into diacetyl in the presence of heat and strong acid. nih.govplos.org The diacetyl then condenses with urea to form a yellow-colored diazine product, which is subsequently stabilized and converted to a more intensely colored pink complex in the presence of thiosemicarbazide and ferric ions. nih.govplos.org
The mechanism of oxime formation itself is a subject of computational study. DFT calculations are used to analyze the energetics of reaction steps under different conditions (neutral, acidic, and in the presence of catalysts like aniline), providing a deeper understanding of this fundamental reaction. researchgate.net
In a biological context, this compound is known as a reversible myosin ATPase inhibitor. ebi.ac.uknih.gov Mechanistic studies in cardiac electrophysiology have used this compound to investigate the dynamics of ventricular fibrillation, as it affects action potential duration. pnas.orgthevirtualheart.orgnih.gov Furthermore, the deoximation of glyoximes, a process that can be relevant to the chemistry of this compound, has been studied mechanistically, revealing the importance of acidic conditions and the role of exchange reactions in the presence of aldehydes. rsc.orgrsc.org A deeper understanding of these pathways is critical for advancing its use in both synthetic chemistry and as a tool in biological research.
Integration of Green Chemistry Principles in this compound Chemistry
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including oximes like this compound, to make processes more environmentally benign and efficient. acs.org While research may not always focus specifically on this compound, general advancements in oxime synthesis are directly applicable.
Key green chemistry approaches relevant to this compound synthesis include:
Solvent-Free Reactions: The use of grindstone chemistry, where solid reactants are ground together, often with a catalyst like bismuth(III) oxide, can produce oximes in excellent yields without the need for solvents. nih.gov This minimizes waste and simplifies purification.
Use of Greener Solvents: When solvents are necessary, water is an ideal green solvent. Efficient methods for preparing aldoximes in water have been developed. ijprajournal.com
Energy Efficiency: Ultrasound irradiation (sonochemistry) is an energy-efficient method that can promote the condensation of carbonyl compounds with hydroxylamine (B1172632), leading to high yields of oximes in shorter reaction times and under milder conditions. rsc.orgajol.info
Use of Natural Catalysts: Environmentally friendly catalysts, such as natural acids derived from fruit juices, are being explored for oxime synthesis to replace more hazardous traditional acid catalysts. ijprajournal.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. acs.org While classical oxime synthesis is relatively atom-economical, process improvements continue to be a goal.
Renewable Feedstocks and Reagents: The development of methods for regenerating reagents, such as the recovery and reuse of cupric chloride as a promoter for the hydrolysis of oximes, contributes to a more sustainable chemical process. organic-chemistry.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
